molecular formula C8H9NO2 B14841208 1-(4-Hydroxy-5-methylpyridin-3-YL)ethanone

1-(4-Hydroxy-5-methylpyridin-3-YL)ethanone

Cat. No.: B14841208
M. Wt: 151.16 g/mol
InChI Key: JTQKENZAWJNPGS-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-5-methylpyridin-3-YL)ethanone is a chemical compound with the molecular formula C8H9NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-5-methylpyridin-3-YL)ethanone typically involves the reaction of 4-hydroxy-5-methylpyridine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-5-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Hydroxy-5-methylpyridin-3-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-5-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison: 1-(4-Hydroxy-5-methylpyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-acetyl-5-methyl-1H-pyridin-4-one

InChI

InChI=1S/C8H9NO2/c1-5-3-9-4-7(6(2)10)8(5)11/h3-4H,1-2H3,(H,9,11)

InChI Key

JTQKENZAWJNPGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC=C(C1=O)C(=O)C

Origin of Product

United States

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